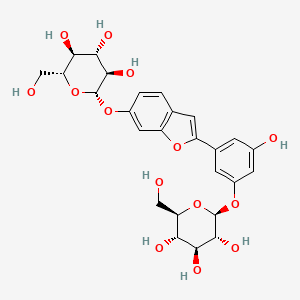![molecular formula C22H20N2O3 B591448 2,3-Dihydro-2-[3-(2-phénoxyéthoxy)phényl]-4(1H)-quinazolinone CAS No. 1354095-56-9](/img/structure/B591448.png)
2,3-Dihydro-2-[3-(2-phénoxyéthoxy)phényl]-4(1H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(2-Phenoxyethoxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one is a useful research compound. Its molecular formula is C22H20N2O3 and its molecular weight is 360.413. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(2-Phenoxyethoxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(2-Phenoxyethoxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité anticancéreuse
Les dérivés de la quinazoline ont été trouvés pour présenter des propriétés anticancéreuses . Ils peuvent être synthétisés avec divers groupes actifs pour cibler différents types de cellules cancéreuses. L'activité anticancéreuse spécifique du « 2,3-Dihydro-2-[3-(2-phénoxyéthoxy)phényl]-4(1H)-quinazolinone » nécessiterait des recherches supplémentaires.
Activité anti-inflammatoire
Les dérivés de la quinazoline auraient une puissante activité anti-inflammatoire . Ils pourraient potentiellement être utilisés dans le traitement des maladies caractérisées par une inflammation.
Activité analgésique
Certains dérivés de la quinazoline auraient une puissante activité analgésique (soulageant la douleur) . Ils pourraient potentiellement être développés en de nouveaux types d'analgésiques.
Activité antibactérienne
Les dérivés de la quinazoline ont été trouvés pour avoir des propriétés antibactériennes . Ils pourraient potentiellement être utilisés dans le développement de nouveaux antibiotiques.
Activité antivirale
Les dérivés de la quinazoline ont été trouvés pour avoir des propriétés antivirales . Ils pourraient potentiellement être utilisés dans le traitement des infections virales.
Activité antioxydante
Les dérivés de la quinazoline ont été trouvés pour avoir des propriétés antioxydantes . Ils pourraient potentiellement être utilisés dans le traitement des maladies causées par le stress oxydatif.
Mécanisme D'action
Target of Action
It’s known that quinazolinone derivatives often interact with various enzymes and receptors in the body, influencing cellular processes .
Mode of Action
It’s known that quinazolinone derivatives can participate in many organic synthesis reactions due to their electrophilic substitution and nuclear magnetic activity . They can also form complexes with metal ions, forming stable chelates .
Biochemical Pathways
Quinazolinone derivatives are known to be involved in a variety of biochemical reactions, suggesting that they may influence multiple pathways .
Pharmacokinetics
It’s known that quinazolinone derivatives are generally soluble in most organic solvents, such as ethanol, dimethylformamide, and chloroform, but have relatively low solubility in water . This suggests that the compound’s bioavailability may be influenced by its solubility.
Result of Action
Given the compound’s potential to participate in various organic synthesis reactions and form complexes with metal ions, it may influence a variety of cellular processes .
Action Environment
The compound is relatively stable under normal temperatures but is sensitive to strong oxidizing agents and acidic conditions . Its action, efficacy, and stability may therefore be influenced by environmental factors such as temperature, pH, and the presence of oxidizing agents.
Propriétés
IUPAC Name |
2-[3-(2-phenoxyethoxy)phenyl]-2,3-dihydro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c25-22-19-11-4-5-12-20(19)23-21(24-22)16-7-6-10-18(15-16)27-14-13-26-17-8-2-1-3-9-17/h1-12,15,21,23H,13-14H2,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQVJQIWUKQQGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C3NC4=CC=CC=C4C(=O)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

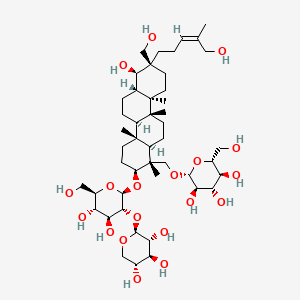

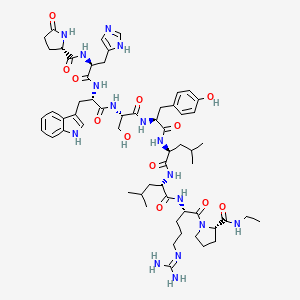

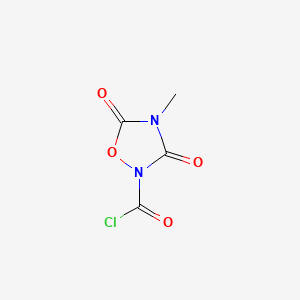
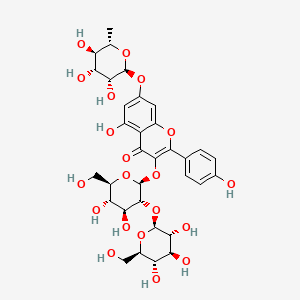

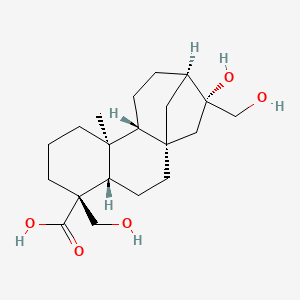
![2-[8-(1,2-dihydroxypropan-2-yl)-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid](/img/structure/B591381.png)
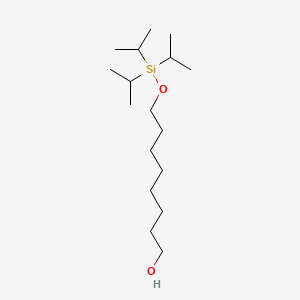
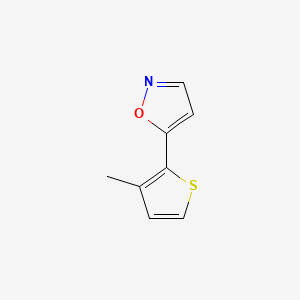
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8R,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B591387.png)
